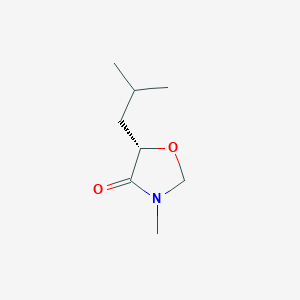![molecular formula C10H9NO4 B12891554 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused with an oxazole ring, which contains both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole, often involves the use of 2-aminophenol as a precursor. One common method involves the reaction between 2-aminophenol and aldehydes or ketones in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED radiation . This method yields various benzoxazole derivatives with good efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH₄), and various bases and acids for substitution reactions. Reaction conditions often involve specific solvents like dimethyl sulfoxide (DMSO) or methyl cyanide, and controlled temperatures and atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications in treating diseases due to its biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, leading to its biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
Oxazole: A five-membered heterocyclic compound with one nitrogen and one oxygen atom, similar to benzoxazole but without the fused benzene ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-3-2-4-6-7(5)11-9(15-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
Clave InChI |
FVSUOAJDEWRNEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)


![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)

![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)

![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
